(Z)-methyl 2-(2-((2,5-dichlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the methoxy and imino groups, and finally the attachment of the dichlorobenzoyl group . The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the imino group and the aromaticity of the thiazole and benzene rings would contribute to the compound’s stability. The electron-withdrawing effect of the dichlorobenzoyl group could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the imino group could potentially undergo reactions involving the nitrogen atom, and the methoxy group could be involved in reactions with electrophiles. The dichlorobenzoyl group might also undergo reactions, particularly ones involving nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imino and methoxy groups could affect the compound’s solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Aldose Reductase Inhibitors
A study discusses the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors, highlighting their potential as novel drugs for treating diabetic complications. This research suggests a framework for designing inhibitors with significant therapeutic potential in managing diseases related to aldose reductase activity (Sher Ali et al., 2012).
Cephem Antibiotics
Another study details the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety of clinically useful cephem antibiotics. This research underscores the importance of specific chemical moieties in the development of antibiotic compounds, suggesting that related structures could have applications in antibiotic development (K. Tatsuta et al., 1994).
Antimicrobial and Anticancer Properties
Research on imino-4-methoxyphenol thiazole derived Schiff base ligands indicates that such compounds can exhibit moderate antimicrobial activities against bacteria and fungi. This highlights the potential use of similar compounds in developing new antimicrobial agents (H. M. Vinusha et al., 2015).
Synthesis of Intermediates for Antibiotics
The synthesis of intermediates for cefixime, an important cephalosporin antibiotic, demonstrates the role of thiazole derivatives in antibiotic synthesis. Such studies are crucial for the development of efficient synthesis pathways for pharmaceuticals (Liu Qian-chun, 2010).
Metal Complexes with Biological Activity
The synthesis and characterization of metal complexes based on benzothiazole-imino-benzoic acid and their antimicrobial activity against human pathogens showcase the potential of such compounds in medicinal chemistry and drug development (N. Mishra et al., 2019).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors in the body. The specific interactions would depend on the compound’s structure and the nature of the target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(2,5-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-7-10(19)3-5-13(12)20/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPORTKUZHMAXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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